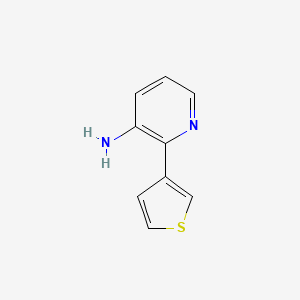

2-(Thiophen-3-yl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Thiophen-3-yl)pyridin-3-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure imparts unique chemical properties that can be exploited in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)pyridin-3-amine typically involves the formation of the thiophene ring followed by its functionalization to introduce the pyridine moiety. One common method involves the condensation of 3-acetylpyridine with thiophene-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Thiophen-3-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on both the thiophene and pyridine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives.

Substitution: Halogenated thiophene or pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of both a thiophene ring and a pyridine ring, contributing to its diverse chemical reactivity. The IUPAC name for this compound is 2-(thiophen-3-yl)pyridin-3-amine, with a molecular formula of C9H8N2S and a CAS number of 886508-61-8. The integration of sulfur and nitrogen heteroatoms allows for unique interactions in biological systems, making it a candidate for various applications.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through several mechanisms:

- Cell Proliferation Inhibition : Studies show that this compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). For example, at concentrations as low as 6.25 µM, it significantly reduces cell viability .

-

Mechanisms of Action :

- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases, which are crucial for DNA replication and repair.

- Apoptosis Induction : It influences apoptosis pathways, particularly through modulation of the p53 signaling pathway .

Anti-inflammatory and Antimicrobial Activities

Additionally, this compound has demonstrated potential anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. In vitro studies have shown significant inhibition of pro-inflammatory cytokines. Furthermore, antimicrobial activity has been observed against various bacterial strains, indicating its potential as an antibacterial agent .

Material Science Applications

The unique properties of this compound also make it valuable in material science:

- Organic Semiconductors : The compound can be utilized in the development of organic electronic devices due to its electronic properties.

- Light-emitting Diodes (LEDs) : Its photophysical properties make it suitable for applications in LEDs, where it can serve as an emitter material .

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. It can participate in various reactions such as:

- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds, enabling the synthesis of diverse derivatives.

- Heterocyclization Reactions : These reactions facilitate the formation of additional heterocyclic structures that can enhance biological activity or material properties .

Case Study 1: Anticancer Activity

A study published in Frontiers in Materials evaluated novel derivatives based on this compound against lung cancer cell lines. The derivatives exhibited significant cytotoxicity and were found to inhibit receptor tyrosine kinases involved in cancer progression .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of Parkinson's disease. Results suggested that it could protect dopaminergic neurons from degeneration by modulating neurotransmitter levels and reducing oxidative stress.

| Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer Activity | MDA-MB-231 (Breast) | 6.25 | Decreased cell viability |

| Anticancer Activity | HeLa (Cervical) | 50 | Induction of apoptosis |

| Neuroprotection | Dopaminergic Neurons | N/A | Protection against neurodegeneration |

Synthetic Pathways

| Reaction Type | Methodology | Key Reagents |

|---|---|---|

| Carbon-Coupling | Suzuki-Miyaura Coupling | Boronic acids, palladium catalysts |

| Heterocyclization | Heterocyclization Reactions | Various thiophene derivatives |

Mécanisme D'action

The mechanism of action of 2-(Thiophen-3-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of both sulfur and nitrogen atoms allows for diverse binding interactions, which can modulate biological pathways and exert therapeutic effects.

Comparaison Avec Des Composés Similaires

- 2-(Thiophen-2-yl)pyridin-3-amine

- 2-(Furan-3-yl)pyridin-3-amine

- 2-(Pyridin-3-yl)pyridin-3-amine

Comparison: 2-(Thiophen-3-yl)pyridin-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. The sulfur atom in the thiophene ring can participate in various chemical interactions, making it a versatile building block in organic synthesis. Additionally, the combination of thiophene and pyridine rings in a single molecule provides a unique scaffold for the development of new bioactive compounds and advanced materials.

Activité Biologique

2-(Thiophen-3-yl)pyridin-3-amine, a heterocyclic compound featuring both thiophene and pyridine rings, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H8N2S

- CAS Number : 886508-61-8

The presence of nitrogen and sulfur heteroatoms enables unique interactions with biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 30 µg/mL |

| Escherichia coli | 45 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could serve as a potential alternative to conventional antibiotics, particularly in treating resistant bacterial infections.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been evaluated in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

A study reported that at a concentration of 10 µM, this compound significantly reduced TNF-alpha levels by approximately 60% in activated macrophages.

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7). The results are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 6.25 |

| MCF-7 | 25 |

Molecular docking studies indicated that the compound interacts favorably with key proteins involved in cancer progression, such as AKT1 and ERα, suggesting a mechanism of action that involves inhibition of cell proliferation and induction of apoptosis .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or bacterial DNA replication.

- Receptor Modulation : It can modulate receptors associated with cancer cell growth.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, disrupting replication in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on multiple bacterial strains highlighted the compound's potential as an antibiotic alternative. The results showed significant inhibition of bacterial growth at low concentrations, indicating its effectiveness against resistant strains .

- Cytotoxicity in Cancer Cells : Another research effort focused on the cytotoxic effects of the compound on breast cancer cells. The findings revealed that at concentrations as low as 6.25 µM, it effectively reduced cell viability, supporting further exploration into its use as an anticancer agent .

Propriétés

IUPAC Name |

2-thiophen-3-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-2-1-4-11-9(8)7-3-5-12-6-7/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBXZWXLJRQDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.